2-Chloro-10-phenylacridin-9(10h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6321-64-8 |
|---|---|
Molecular Formula |
C19H12ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-chloro-10-phenylacridin-9-one |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22)15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14/h1-12H |
InChI Key |
PEPZMVGRMPVTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Chemistry of 2 Chloro 10 Phenylacridin 9 10h One
Electrophilic and Nucleophilic Substitution Reactions on the Acridinone (B8587238) Core
The acridinone core of 2-Chloro-10-phenylacridin-9(10H)-one is a complex aromatic system, and its reactivity towards electrophiles and nucleophiles is influenced by the electron-donating nitrogen atom and the electron-withdrawing carbonyl group.
Electrophilic Aromatic Substitution:
Electrophilic substitution reactions on the acridinone framework are generally directed to the benzenoid rings. In the parent acridine (B1665455) molecule, electrophilic attack preferentially occurs at the 2- and 7-positions. pharmaguideline.com For this compound, the presence of the chloro group at the C2 position deactivates the ring to which it is attached, making further electrophilic substitution on this ring less favorable. The chlorine atom is an ortho-, para-director, but the steric hindrance and electronic deactivation will influence the regioselectivity of incoming electrophiles. Therefore, electrophilic attack is more likely to occur on the unsubstituted benzenoid ring.
Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of related pyrido[2,3,4-kl]acridines has shown that substitution occurs at the para position of the unsubstituted rings. nih.gov
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Acridinone Derivatives
| Reactant | Reagent | Product(s) | Reference |
| Pyrido[2,3,4-kl]acridine | HNO₃/H₂SO₄ | Mono-nitro and di-nitro products | nih.govresearchgate.net |
| Quinoline | HNO₃/H₂SO₄ | 5-nitro and 8-nitroquinoline | nih.gov |
This table is interactive. Click on the headers to sort.
Nucleophilic Aromatic Substitution:
The acridinone system, particularly when quaternized, is susceptible to nucleophilic attack. The C9 position is electronically deficient and is the primary site for nucleophilic addition. pharmaguideline.com In this compound, the carbonyl group at C9 already fulfills this role. Nucleophilic substitution can also occur at the C2 position, replacing the chloro substituent. This type of reaction, known as nucleophilic aromatic substitution (SNA), is facilitated by the electron-withdrawing nature of the acridinone core. youtube.com
Modification of the N10-Phenyl Substituent and its Derivatives
The N10-phenyl group of this compound can undergo various modifications, allowing for the synthesis of a wide array of derivatives. The nitrogen atom in acridinones is relatively easy to oxidize due to its lone pair of electrons. nih.gov
One common modification is electrophilic substitution on the N-phenyl ring itself. The nitrogen of the acridinone can activate the phenyl ring towards electrophilic attack, although the bulky nature of the acridinone scaffold can provide steric hindrance.
Furthermore, derivatives can be synthesized where the N-phenyl group is substituted with various functional groups prior to the construction of the acridinone core. For example, N-methylation of the pyridine (B92270) ring in related acridone (B373769) derivatives has been successfully performed using iodomethane. nih.gov
Halogen Chemistry at the C2 Position and its Synthetic Utility
The chlorine atom at the C2 position of this compound is a versatile handle for further functionalization through cross-coupling reactions. The carbon-halogen bond is polarized, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack. libretexts.org
Cross-Coupling Reactions:
The C2-chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted acridinone derivatives. For example, nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides has been reported, demonstrating the utility of such chloro-substituents in forming new C-C bonds. nih.gov
Table 2: Examples of Cross-Coupling Reactions on Halogenated Aromatic Compounds
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Hiyama Coupling | Palladium | Aryl halides, Vinylsilanes | Biphenyl compounds | researchgate.net |
| Nickel-catalyzed Cross-electrophile coupling | Nickel | 2-chloropyridines, Alkyl bromides | 2-alkylated pyridines | nih.gov |
This table is interactive. Click on the headers to sort.
The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds in these coupling reactions. libretexts.org
Functional Group Interconversions and Transformation Pathways
The functional groups present in this compound, namely the chloro group and the carbonyl group, can be transformed into other functionalities, expanding the synthetic utility of this scaffold.
Reduction of the Carbonyl Group:
The C9-carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to furnish the corresponding acridine derivative. Alternatively, reduction to a secondary alcohol is also possible using appropriate reducing agents.
Transformations of the Chloro Group:
As mentioned in section 3.3, the chloro group is an excellent precursor for various functional groups via cross-coupling reactions. It can also be replaced by other nucleophiles through nucleophilic aromatic substitution.
A recent development in photocatalysis has shown the direct decarboxylative conversion of carboxylic acids to sulfones and sulfinates using acridine-based photocatalysts, highlighting the potential for novel functional group interconversions involving the acridone core. rsc.org
Spectroscopic and Structural Elucidation of 2 Chloro 10 Phenylacridin 9 10h One and Its Analogues
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For acridone (B373769) derivatives, ¹H and ¹³C NMR are indispensable for assigning the positions of substituents on the tricyclic core and the N-phenyl ring. acs.orgnih.gov
In the ¹H NMR spectrum of an acridone derivative, the chemical shifts (δ) of the aromatic protons provide significant information about the electronic environment. For instance, protons on the acridone core typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring currents. nih.gov The specific substitution pattern, such as the presence of a chlorine atom at the C-2 position, influences the chemical shifts and coupling patterns of adjacent protons. The protons of the N-phenyl group also exhibit distinct signals, the integration of which confirms the number of protons on that ring.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Acridone Derivative Note: This table represents typical chemical shift ranges. Actual values for 2-Chloro-10-phenylacridin-9(10H)-one would require experimental data.
| Nucleus | Position/Group | Typical Chemical Shift (δ, ppm) | Comment |
|---|---|---|---|
| ¹H NMR | Acridone Protons | 7.0 - 8.5 | Complex multiplets due to coupling. |
| N-Phenyl Protons | 7.2 - 7.8 | Distinct signals from the N-substituent. | |
| NH (unsubstituted acridone) | ~11.5 | Broad singlet, absent in N-substituted analogues. | |
| ¹³C NMR | C=O (C-9) | >175 | Characteristic downfield signal for the ketone carbon. nih.gov |
| Aromatic Carbons | 115 - 145 | Complex set of signals for the tricyclic system and phenyl ring. nih.gov | |
| Carbon bearing Chlorine (C-2) | ~125-135 | Shift influenced by the electronegative substituent. |
High-Resolution Mass Spectrometry in Compound Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with high accuracy. researchgate.net Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental composition, providing strong evidence for the identity of a synthesized compound like this compound.
The technique involves ionizing the molecule, often using methods like Electrospray Ionization (ESI), and then measuring the exact mass of the resulting ion (e.g., [M+H]⁺). For this compound (C₁₉H₁₂ClNO), the presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two signals separated by about 2 Da in the mass spectrum.
Table 2: HRMS Data for a Hypothetical Analysis of this compound
| Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |
|---|---|---|---|---|
| C₁₉H₁₂³⁵ClNO | [M+H]⁺ | 318.0680 | 318.0675 | -1.57 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the region of 1600-1640 cm⁻¹. nih.gov Other significant bands include C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations (above 3000 cm⁻¹). The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations are often more intense. The combination of IR and Raman data can help to build a complete picture of the molecule's vibrational modes, which can also be used to differentiate between polymorphic forms. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for Acridone Derivatives
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Ketone) | IR | 1600 - 1640 | Strong nih.gov |
| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |
| C-N Stretch | IR | 1200 - 1350 | Medium |
| C-Cl Stretch | IR | 600 - 800 | Medium-Strong |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions and photophysical properties of molecules. Acridone and its derivatives are known for their distinct photophysical behavior, making them interesting for applications in materials science and as fluorescent probes. researchgate.net
The UV-Vis absorption spectrum of an acridone derivative typically shows significant absorption in the 350-450 nm range, which is characteristic of π-π* transitions within the conjugated acridine (B1665455) ring system. researchgate.net The position of the absorption maximum (λ_max) can be influenced by substituents and the polarity of the solvent (solvatochromism).
Many acridone derivatives are also fluorescent, emitting light upon excitation at an appropriate wavelength. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum (λ_em) and fluorescence quantum yield. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift. These properties are crucial for understanding the behavior of the molecule in its excited state.
Table 4: Representative Photophysical Data for N-Substituted Acridone Analogues in THF Data adapted from studies on similar N-aryl acridone systems. researchgate.net
| Property | Typical Value | Significance |
|---|---|---|
| Absorption λ_max | ~380 - 420 nm | Wavelength of maximum light absorption (S₀ → S₁). |
| Emission λ_em | ~415 - 460 nm | Wavelength of maximum fluorescence emission (S₁ → S₀). researchgate.net |
| Stokes Shift | ~30 - 50 nm | Energy difference between absorption and emission. |
| Fluorescence Quantum Yield (Φ_F) | Variable (e.g., >0.5) | Efficiency of the fluorescence process. researchgate.net |
X-Ray Crystallography for Solid-State Structural Determination
For acridone analogues, X-ray crystallography can confirm the planarity of the acridine core and determine the torsion angle between the acridine and the N-phenyl ring. In a study of the closely related 9-phenylacridine, the acridine ring was found to be nearly planar, with a significant dihedral angle between the acridine and phenyl ring planes (76° in the free base). researchgate.net This twisting is a common feature in N-phenylacridones and influences the electronic communication between the two aromatic systems. The crystal packing is determined by intermolecular forces such as van der Waals interactions and, in some cases, π-π stacking.
Table 5: Illustrative Crystallographic Data for a Phenylacridine Analogue Data based on published crystal structures of related compounds like 9-phenylacridine. researchgate.net
| Parameter | Typical Value | Structural Significance |
|---|---|---|
| Crystal System | Monoclinic | Defines the symmetry and shape of the unit cell. researchgate.net |
| Space Group | P2₁/n or C2/c | |
| Acridine-Phenyl Dihedral Angle | 65-80° | Describes the twist of the N-phenyl ring relative to the acridine plane. researchgate.net |
| C=O Bond Length | ~1.23 Å | Typical double bond character. |
| C-N Bond Lengths | ~1.38 - 1.45 Å | Reflects the geometry around the nitrogen atom. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of synthesized compounds and the assessment of their purity. researchgate.net For acridone derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used technique. researchgate.net
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. researchgate.netresearchgate.net The retention time of the compound is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature). Purity is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for subsequent applications.
Table 6: Typical RP-HPLC Conditions for Analysis of Acridone Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water. researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector. researchgate.net |
| Wavelength | Set at an absorption maximum (e.g., ~395 nm). researchgate.net |
| Purity Assessment | Peak area percentage at a specific wavelength. |
Computational and Theoretical Investigations on 2 Chloro 10 Phenylacridin 9 10h One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and molecular geometry of acridinone (B8587238) derivatives. For compounds like 2-Chloro-10-phenylacridin-9(10H)-one, DFT methods such as B3LYP with basis sets like 6-31G(d) are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.
Studies on related acridone (B373769) derivatives have shown that the central acridinone core is nearly planar, with the phenyl group at the 10-position adopting a twisted conformation relative to the acridinone ring system. The chlorine substituent at the 2-position is expected to influence the electronic distribution within the aromatic system. The calculated geometric parameters from DFT studies on similar structures show good correlation with experimental data obtained from X-ray crystallography. uctm.edueurjchem.com
The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), are also elucidated through DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Representative Calculated Geometrical Parameters for an Acridinone Core This table presents typical bond lengths and angles for the acridinone core structure based on DFT calculations of related compounds.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C9=O | ~1.22 Å |
| Bond Length | C9-C4a | ~1.48 Å |
| Bond Length | C9-C9a | ~1.48 Å |
| Bond Length | N10-C9a | ~1.39 Å |
| Bond Length | N10-C10a | ~1.39 Å |
| Bond Angle | C4a-C9-C9a | ~118° |
| Bond Angle | C9a-N10-C10a | ~120° |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are instrumental in predicting and interpreting the spectroscopic characteristics of molecules like this compound. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. researchgate.net These theoretical spectra are invaluable for interpreting experimental results and assigning specific electronic transitions.
For the vibrational spectra (infrared and Raman), DFT calculations can predict the frequencies and intensities of the vibrational modes of the molecule. This information aids in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, C-Cl stretching, and aromatic C-H bending.
Table 2: Predicted Spectroscopic Data for a Substituted Acridinone Derivative This table shows an example of predicted spectroscopic parameters for a related acridinone compound using computational methods.
| Spectroscopic Technique | Parameter | Predicted Value |
| UV-Vis (TD-DFT) | λmax 1 | ~380 nm |
| UV-Vis (TD-DFT) | λmax 2 | ~280 nm |
| IR (DFT) | C=O Stretch | ~1650 cm⁻¹ |
| IR (DFT) | C-Cl Stretch | ~750 cm⁻¹ |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models are statistical tools used to predict the physicochemical properties and chromatographic retention behavior of compounds based on their molecular descriptors. nih.gov For a series of acridinone derivatives, QSPR studies can establish correlations between molecular descriptors (e.g., electronic, topological, and steric parameters) and properties such as solubility, lipophilicity, and electronic properties. nih.gov
These models are typically developed using multiple linear regression or machine learning algorithms. nih.gov The molecular descriptors can be calculated from the optimized molecular structures obtained from quantum chemical calculations. QSPR and QSRR models are valuable in the early stages of drug discovery and development for screening and prioritizing compounds with desired properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations are also powerful tools for studying intermolecular interactions, such as the binding of the acridinone derivative to a biological target like a protein or DNA. mdpi.com By simulating the compound in a relevant environment (e.g., in water or a lipid bilayer), researchers can gain insights into the binding modes, interaction energies, and the role of solvent molecules. rsc.org
Theoretical Insights into Reactivity and Selectivity
Theoretical calculations offer profound insights into the reactivity and selectivity of chemical reactions involving this compound. The analysis of frontier molecular orbitals (HOMO and LUMO) helps to identify the most likely sites for nucleophilic and electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map visually represents the electron-rich and electron-poor regions of the molecule, further guiding the prediction of reactive sites.
For understanding reaction mechanisms, DFT can be used to calculate the energies of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. frontiersin.org This information is crucial for predicting the feasibility of a reaction and understanding the factors that control its regioselectivity and stereoselectivity. youtube.com
Mechanistic Studies of Key Chemical Transformations Involving 2 Chloro 10 Phenylacridin 9 10h One
Investigations into C-H Activation Pathways
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern synthetic chemistry, offering an atom-economical approach to molecular diversification. beilstein-journals.org In the context of acridinone (B8587238) systems, C-H activation is a pivotal transformation. Studies on the parent 9(10H)-acridinone have revealed that site-selective C-H activation can be achieved through palladium-mediated pathways. acs.org
For instance, the carbonyl group at the C9 position can act as an endogenous directing group, facilitating the activation of the C(1)-H bond. This process typically involves the formation of a palladacycle intermediate. In the presence of trifluoroacetic acid (TFA) as a solvent, the C(1)-H bond of 9(10H)-acridinone has been shown to be selectively activated. acs.org Conversely, by introducing an external directing group, such as a pyridine (B92270) moiety, the activation can be steered to the C(4)-H position. acs.org
These findings on the parent acridinone suggest that 2-Chloro-10-phenylacridin-9(10H)-one would likely exhibit analogous reactivity. The presence of the chloro substituent at the 2-position and the phenyl group at the 10-position may electronically influence the electron density of the acridinone core, but the fundamental directing capabilities of the carbonyl group are expected to remain. Therefore, C(1)-H and C(8)-H bonds are potential sites for activation. The phenyl group on the nitrogen atom could also potentially direct C-H activation to one of its ortho positions. The precise pathway would be contingent on the specific reaction conditions, including the choice of catalyst and solvent.
Visible-light photocatalysis has emerged as a complementary approach for C-H activation. beilstein-journals.org In such systems, a photocatalyst, upon light absorption, can initiate electron transfer processes that lead to the generation of reactive intermediates capable of abstracting a hydrogen atom. nih.govsci-hub.se Given the conjugated nature of the acridinone core, this compound itself could potentially act as a photocatalyst.
Radical Intermediates and Reaction Pathways
Photocatalytic cycles often proceed through the generation of radical intermediates. nih.gov In a typical photoredox catalytic cycle involving C-H activation, an excited-state photocatalyst can oxidize a substrate to form a radical cation or reduce a substrate to form a radical anion. sci-hub.se These radical ions can then undergo further reactions, such as deprotonation or fragmentation, to generate neutral radicals that participate in bond-forming steps.
For transformations involving this compound, it is plausible that upon photoexcitation, it could engage in single-electron transfer (SET) with a suitable reaction partner. sci-hub.se For example, in a C-H functionalization reaction, the excited acridinone could abstract a hydrogen atom from a substrate, generating a substrate-derived radical and the acridinone radical. Alternatively, the excited acridinone could be reductively or oxidatively quenched by another species in the reaction mixture, initiating a radical chain process. researchgate.net The specific nature of the radical intermediates would be highly dependent on the other components of the reaction system. Radical trapping experiments using reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are a common method to confirm the presence of radical intermediates in such reactions. researchgate.net
Role of Catalysts and Ligands in Reaction Efficacy and Selectivity
In metal-catalyzed C-H activation reactions, the choice of catalyst and ligands is paramount in determining both the efficiency and selectivity of the transformation. beilstein-journals.org As established in studies with the parent 9(10H)-acridinone, palladium catalysts are effective for C-H arylation. acs.org The ligand environment around the palladium center dictates the steric and electronic properties of the active catalyst, thereby influencing which C-H bond is activated. For instance, the use of acetate (B1210297) or trifluoroacetate (B77799) ligands can significantly impact the reaction pathway. acs.org
In the realm of photoredox catalysis, the photocatalyst itself is the central component. The photophysical properties of the photocatalyst, such as its absorption spectrum, excited-state lifetime, and redox potentials, are critical for a successful reaction. nih.govsci-hub.se If this compound were to be used as a photocatalyst, its efficacy would depend on these intrinsic properties. The chloro and phenyl substituents would modulate the electronic structure of the acridinone core, thereby tuning its photophysical characteristics.
In dual catalytic systems that merge transition metal catalysis with photocatalysis, both the metal catalyst with its ligands and the photocatalyst play cooperative roles. beilstein-journals.org The photocatalyst can be used to regenerate the active form of the metal catalyst or to generate a reactive intermediate that then enters the catalytic cycle of the transition metal.
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. pkusz.edu.cnepfl.ch A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction. The magnitude of the KIE can provide further insight into the nature of the transition state. nih.govnih.gov
In the context of C-H activation reactions involving this compound, a KIE study would be invaluable. By comparing the reaction rates of the parent compound with a deuterated analogue (e.g., where a specific C-H bond targeted for activation is replaced by a C-D bond), one could determine if C-H bond cleavage is the rate-limiting step. A significant primary KIE would strongly support a mechanism where the C-H bond is broken in the slowest step. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step either before or after the rate-determining step. pkusz.edu.cn
For example, in a palladium-catalyzed C-H arylation, if the C-H activation step is rate-determining, a primary KIE would be expected. If, however, the rate is limited by a step such as reductive elimination, a smaller or no KIE might be observed for the C-H activation step.
Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical C-H Activation Reaction
| Substrate | Rate Constant (k) | kH/kD | Implication |
| This compound | kH | \multirow{2}{*}{4.5} | C-H bond cleavage is likely the rate-determining step. |
| Deuterated Analogue | kD |
This table is for illustrative purposes only, as no specific KIE data for this compound was found.
Elucidation of Reaction Stereochemistry
The stereochemical outcome of a reaction provides crucial information about the mechanism. For reactions involving this compound that generate new stereocenters, the elucidation of the product's stereochemistry would be a key mechanistic probe.
For instance, if a C-H activation/functionalization reaction leads to the formation of a chiral product, determining whether the reaction is stereoselective or stereospecific can distinguish between different mechanistic pathways. A concerted mechanism, for example, often proceeds with a specific stereochemical outcome, whereas a mechanism involving long-lived, freely rotating radical intermediates may lead to a racemic or diastereomeric mixture of products.
In the case of photocatalytic reactions, the stereochemistry can be influenced by the nature of the excited state and any subsequent chiral catalysts or reagents present. The development of asymmetric photocatalytic reactions is a significant area of research, often relying on chiral photocatalysts or co-catalysts to induce enantioselectivity.
While no specific studies on the stereochemistry of reactions involving this compound are currently available, this remains a critical area for future investigation to fully map out the mechanistic landscape of its chemical transformations.
Applications in Advanced Chemical Materials and Sensor Technologies
Utilization as Fluorescent Probes and Dyes in Chemical Systems
The acridone (B373769) core is intrinsically fluorescent, a property stemming from its rigid tricyclic structure which minimizes non-radiative decay pathways. researchgate.net This fluorescence is highly sensitive to the molecular environment, making acridone derivatives, including 2-Chloro-10-phenylacridin-9(10h)-one, excellent candidates for fluorescent probes and dyes. researchgate.netrsc.org Their application in this domain is built upon the principle of intramolecular charge transfer (ICT), where the acridone's central ring contains both an electron-donating amine and an electron-withdrawing carbonyl group. mdpi.comresearchgate.net
The emission color and quantum yield of acridone derivatives are often highly dependent on solvent polarity, a phenomenon known as solvatochromism. rsc.orgrsc.org This sensitivity allows them to probe the microenvironment polarity of complex systems, such as cellular compartments. researchgate.net Research on donor-acceptor acridone systems has demonstrated significant Stokes shifts, ranging from 5000 cm⁻¹ to 10,000 cm⁻¹, indicating a substantial change in dipole moment upon excitation and highlighting their utility as sensitive probes. rsc.orgrsc.org
By strategically modifying the acridone scaffold, researchers have designed probes with high selectivity for specific analytes. For instance, acridone-based fluorescent probes have been developed for the detection of various ions and molecules:
Metal Ions: Acridone derivatives have been engineered to selectively recognize metal ions such as Fe³⁺, Ca(II), and Hg(II) through changes in their fluorescence or absorption spectra. researchgate.netnih.gov
Anions: By incorporating hydrogen-bond donor groups, acridinone-based receptors can selectively bind and sense anions like fluoride (B91410). researchgate.netsoton.ac.ukrsc.org
Biomolecules: A notable application is the design of probes for nitric oxide (NO), an important signaling molecule. researchgate.netmdpi.comnih.gov These probes often utilize an o-diamine fragment attached to the acridone core, which reacts with NO to form a highly fluorescent triazole derivative, leading to a "turn-on" fluorescence response. researchgate.netmdpi.com
The photophysical properties of these probes can be tuned. N-substitution on the acridone ring, such as with a phenyl group, and substitution on the aromatic rings, such as with a chloro group, influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission wavelengths. researchgate.netresearchgate.net
Table 1: Illustrative Photophysical Properties of Functionalized Acridone Derivatives
| Acridone Derivative Type | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Key Feature / Application | Reference |
|---|---|---|---|---|
| Donor-Acceptor-Donor Triad (Ketone) | 425 | 454 (in Hexane) | Highly solvatochromic, sensitive to media polarity. | rsc.org |
| Acridone-Triphenylamine (N-Substituted) | 374 | 433 / 525 | Exhibits tuneable aggregation-induced emission (AIE). | rsc.org |
| 7,8-Diamino-acridone Probe for NO | 450 | ~510 (after reacting with NO) | "Turn-on" fluorescence upon detection of nitric oxide. | researchgate.netmdpi.com |
| Coumarin-Acridone Hybrid | ~360 | 420 / 436 | Selective "turn-off" fluorescence probe for Fe3+ ions. | nih.gov |
Integration in Organic Semiconductor Materials and Optoelectronic Devices (e.g., OLEDs)
The donor-acceptor (D-A) architecture inherent to the acridone scaffold makes its derivatives highly suitable for use in organic semiconductor applications, particularly in Organic Light-Emitting Diodes (OLEDs). In these devices, acridone-based molecules can function as emitters in the emissive layer or as host materials. rsc.orgnih.gov The combination of an electron-donating nitrogen atom and an electron-withdrawing carbonyl group, further modulated by substituents like chloro and phenyl groups, allows for the tuning of frontier orbital energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination. ias.ac.in
A significant area of research is the development of acridone derivatives that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netresearchgate.netrsc.org TADF materials can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in OLEDs. This is achieved by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). ias.ac.in The non-planar structure induced by bulky substituents, such as the N-phenyl group in this compound, can help minimize intermolecular interactions and promote the necessary electronic properties for TADF. ias.ac.in
For example, an acridone-amine derivative synthesized by substituting dinaphthylamine on the acridone core was shown to have a ΔE_ST of approximately 0.3 eV and a delayed fluorescence lifetime of 176 µs, demonstrating its TADF character. ias.ac.in OLEDs fabricated using this material as the emitter achieved a high luminous intensity of around 17,000 cd/m² at a current density of 25 mA/cm². ias.ac.in Other studies on donor-acceptor-donor materials with an acridone acceptor unit have reported ΔE_ST values as low as 0.15 eV, which is highly favorable for efficient TADF. researchgate.net
Table 2: Performance of an OLED Device Using an Acridone-Naphthylamine TADF Emitter
| Parameter | Value | Significance |
|---|---|---|
| Emission Peak (nm) | 550 (Green) | Indicates the color of light produced by the device. |
| Singlet-Triplet Energy Gap (ΔEST, eV) | ~0.3 | A small gap is a key requirement for TADF, allowing triplet-to-singlet conversion. |
| Delayed Fluorescence Lifetime (µs) | 176 | Confirms the long-lived emission characteristic of the TADF mechanism. |
| Maximum Luminous Intensity (cd/m² at 25 mA/cm²) | ~17,000 | Represents the high brightness achieved by the device. |
Data from a study on an acridone-dinaphthylamine derivative. ias.ac.in
Role in Liquid Membrane-Based Separation and Recognition Systems
While direct applications of this compound in liquid membranes are not extensively documented, the principles of its chemical behavior strongly support its potential role in such systems. Liquid membrane technologies for separation and recognition rely on carrier molecules (ionophores) that selectively bind and transport specific ions or molecules across a liquid phase. The efficacy of this process hinges on the ionophore's ability to selectively recognize and complex with the target species.
Acridone derivatives have been successfully designed as highly selective receptors for both cations and anions. soton.ac.ukrsc.orgbme.hu This recognition capability is the cornerstone of their function in a liquid membrane system. For example, acridinone (B8587238) scaffolds functionalized with hydrogen-bond donor groups have shown a strong potential for anion recognition. soton.ac.ukrsc.org Similarly, other derivatives have been shown to selectively complex with metal ions like Ca(II) and Hg(II). researchgate.net
In a liquid membrane setup, a molecule like this compound, potentially with further functionalization, would act as a carrier. Its role would be to:
Complexation: Selectively bind a target ion from a source aqueous phase at the membrane-source interface.
Transport: Diffuse across the organic liquid membrane as a complex.
Decomplexation: Release the ion into a receiving aqueous phase at the membrane-receiving interface.
The rigid structure of the acridone core provides a stable framework, while substituents like the chloro and N-phenyl groups can be used to modulate the electronic properties and solubility of the carrier within the membrane phase, enhancing its transport efficiency. The design of macrocycles incorporating the acridone unit has been a key strategy in creating ionophores with high selectivity, particularly for heavy metal ions like Pb²⁺. bme.hu
Functionality as Photoinitiators in Polymerization Processes
Recent research has highlighted the significant potential of acridone derivatives as high-performance photoinitiators for free-radical polymerization. mdpi.comresearchgate.net A photoinitiator is a molecule that, upon absorbing light, generates reactive species (free radicals or cations) that initiate a polymerization reaction. mdpi.com This technology is crucial for applications like coatings, adhesives, and 3D printing. researchgate.net
Acridone derivatives are particularly attractive because their absorption spectra can be tuned to the near-UV and visible range (e.g., 325–415 nm), allowing for the use of safer, low-energy light sources like LEDs (e.g., @405 nm). mdpi.comresearchgate.net This is an advantage over many commercial photoinitiators that require high-energy UV lamps. researchgate.net
These compounds can function as:
One-Component Type II Photoinitiators: In this mode, the excited state of the acridone molecule itself initiates polymerization, typically through interaction with a monomer or another component of the formulation. mdpi.comunibo.it
Multicomponent Photoinitiating Systems: The efficiency of acridone derivatives is often enhanced when used in combination with co-initiators or additives, such as an iodonium (B1229267) salt or an amine synergist. mdpi.comresearchgate.netunibo.it These additives facilitate the electron transfer process, leading to a more efficient generation of initiating radicals. mdpi.com
Studies have shown that acridone-based systems can achieve excellent polymerization rates and high final monomer conversions. mdpi.com The core acridone structure acts as the chromophore that absorbs the light, and its inherent donor-acceptor nature facilitates the electron transfer processes necessary to generate the reactive species for polymerization. mdpi.com
Conceptual Frameworks for Chemical Sensor and Selector Molecule Design
The design of effective chemical sensors and selector molecules based on this compound and related structures relies on a well-established conceptual framework that leverages the unique properties of the acridone core.
The Fluorophore/Chromophore Core: The rigid, planar acridone ring system serves as a stable and robust signaling unit. researchgate.netnih.gov It possesses excellent photostability and a high intrinsic fluorescence quantum yield, which are desirable properties for any fluorescent sensor. rsc.orgmdpi.com
Tuning via Donor-Acceptor Modulation: The core concept is the manipulation of the intramolecular charge transfer (ICT) character of the molecule. rsc.orgresearchgate.net The N-phenyl group acts as a donor, and the carbonyl group as an acceptor. The introduction of additional substituents, like the electron-withdrawing chloro group, further modulates the electron density and the energy of the HOMO and LUMO. This tuning is critical for controlling the absorption and emission wavelengths, Stokes shift, and sensitivity to the environment (solvatochromism). rsc.orgresearchgate.net This allows for the design of ratiometric or colorimetric sensors where the color of the fluorescence changes upon analyte binding.
Incorporation of a Recognition Site: To achieve selectivity, a specific binding site for the target analyte is integrated into the acridone structure. This is often achieved through covalent attachment of a receptor unit. Examples include:
Hydrogen-Bond Donors (e.g., amides): For the selective recognition of anions. soton.ac.ukrsc.org
o-Diamine Groups: For the specific and fluorogenic detection of nitric oxide. researchgate.netmdpi.com
Crown Ethers: For creating macrocyclic hosts with cavities sized for specific cations. bme.hu
Signal Transduction Mechanism: The binding event at the recognition site must be communicated to the fluorophore core to produce a measurable change in the optical signal. This is typically achieved through electronic effects. For instance, the binding of an ion can alter the electron-donating or -withdrawing ability of the receptor unit, which in turn perturbs the ICT state of the acridone core, leading to a change in fluorescence intensity ("turn-off" or "turn-on") or a shift in the emission wavelength. researchgate.netnih.gov This framework provides a versatile platform for creating a wide array of sensors and selectors tailored to specific analytical challenges.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Acridinone (B8587238) Frameworks
The synthesis of the acridinone core has traditionally been dominated by methods like the Ullmann condensation, which involves the cyclization of N-phenylanthranilic acids. jocpr.comrsc.org However, these methods often require harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or sulfuric acid. jocpr.comrsc.org Future research is increasingly focused on developing more efficient, greener, and versatile synthetic strategies.
Emerging methodologies are geared towards one-pot syntheses and the use of environmentally benign catalysts. rsc.orgnih.gov For instance, one-pot, multi-component reactions involving an aromatic amine, an aldehyde, and a cyclic diketone (like dimedone) are gaining traction. rsc.orgnih.gov These methods offer high atom economy and reduce the need for intermediate purification steps. youtube.com The use of heterogeneous catalysts, such as platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) or silica (B1680970) iodide (SiO2-I), is a significant step towards sustainable synthesis, as these catalysts can be easily recovered and reused. rsc.orgnih.gov Microwave-assisted organic synthesis has also emerged as a green technique, offering reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. jocpr.com
Future work will likely focus on expanding the substrate scope of these novel methods to allow for the introduction of a wider variety of functional groups onto the acridinone scaffold, including the specific chloro and phenyl substituents found in the target molecule.
| Synthetic Methodology | Key Features | Catalyst/Reagents | Advantages | Reference(s) |
| Ullmann Condensation & Cyclization | Traditional two-step method. | Copper, PPA/H₂SO₄ | Well-established for various derivatives. | rsc.org, jocpr.com |
| One-Pot, Multi-Component Reaction | Condensation of aldehydes, amines, and dimedone. | Pt NPs@rGO, SiO₂-I | High efficiency, atom economy, catalyst recyclability. | rsc.org, nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Lewis acids (e.g., ZnCl₂) | Rapid, clean, high yields, reduced energy consumption. | jocpr.com, jocpr.com |
| Green Synthesis in Water | One-step condensation using water as a solvent. | H₂SO₄ (catalytic) | Environmentally friendly, high purity of products. | rsc.org |
Exploration of New Chemical Reactivity Patterns
The chemical reactivity of the acridinone framework is a fertile ground for discovering new molecular functionalities. A significant emerging area is the site-selective C-H bond activation and functionalization. acs.orgnih.gov This powerful strategy allows for the direct introduction of aryl or alkyl groups at specific positions on the acridinone core without the need for pre-functionalized starting materials. acs.orgnih.gov For example, palladium-mediated C-H activation has been used to introduce substituents at the C1 and C4 positions of the 9(10H)-acridinone core, with the selectivity controlled by the choice of directing group and reaction solvent. acs.org This opens up avenues for creating complex derivatives of 2-Chloro-10-phenylacridin-9(10H)-one with tailored properties.
Furthermore, acridine (B1665455) and acridinone derivatives are being explored as potent photocatalysts. nih.govnih.gov Their ability to absorb light and initiate chemical reactions makes them a sustainable alternative to traditional transition-metal catalysts. nih.gov Acridine photocatalysis has been successfully applied in dual catalytic systems, for instance, in combination with copper for direct decarboxylative amination and conjugate addition of carboxylic acids. nih.gov The electron-accepting carbonyl and electron-donating nitrogen within the acridinone structure contribute to the formation of a photoexcited intramolecular charge transfer state, enhancing electron transfer rates. nih.gov
| Reactivity Pattern | Catalyst/Mediator | Transformation | Significance | Reference(s) |
| C-H Bond Activation | Palladium (Pd) | Site-selective arylation/alkylation at C1 and C4 positions. | Direct functionalization of the core structure. | acs.org, nih.gov, mdpi.com |
| Photocatalysis | Visible Light | Mediates radical generation for C-C and C-N bond formation. | Sustainable alternative to metal catalysts. | nih.gov, nih.gov |
| Dual Catalysis (Acridine/Copper) | Acridine photocatalyst + Copper catalyst | Decarboxylative conjugate addition of carboxylic acids. | Forms new C-C bonds under mild conditions. | nih.gov |
Advancements in Spectroscopic Characterization and Theoretical Modeling
A deep understanding of the structure-property relationships in acridinone derivatives is crucial for designing new functional molecules. Advancements in spectroscopic techniques and theoretical modeling are providing unprecedented insights. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental tool for elucidating the precise structure of new acridinone derivatives in different solvents. researchgate.netchemicalbook.comchemicalbook.com Detailed NMR studies can reveal the influence of various substituents and solvent effects on the chemical shifts and coupling constants, which is vital for confirming the successful synthesis of complex molecules like this compound. researchgate.net
Fluorescence spectroscopy is another key technique, given that acridinone derivatives are often highly fluorescent. jocpr.comnih.gov Studies on solvatochromism, where the emission wavelength changes with solvent polarity, provide information about the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov
These experimental data are increasingly complemented by theoretical modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computations. researchgate.netnih.gov These computational methods can predict spectroscopic properties, molecular orbitals (HOMO/LUMO), and the nature of electronic transitions. nih.gov This synergy between experimental spectroscopy and theoretical modeling is essential for rationalizing observed properties and guiding the design of new acridinone-based molecules with specific photophysical characteristics.
| Technique/Method | Information Gained | Application to Acridinones | Reference(s) |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural elucidation, conformational analysis. | Confirming substitution patterns and studying tautomerism. | researchgate.net, researchgate.net, nih.gov |
| Fluorescence Spectroscopy | Emission properties, quantum yields, solvatochromism. | Characterizing intramolecular charge transfer (ICT) states. | nih.gov, nih.gov |
| UV-Vis Spectroscopy | Absorption properties, electronic transitions. | Understanding the photophysical behavior of derivatives. | acs.org |
| Theoretical Modeling (DFT/TD-DFT) | Molecular geometry, electronic structure (HOMO/LUMO), predicted spectra. | Rationalizing structure-property relationships and guiding molecular design. | nih.gov, researchgate.net |
Innovative Applications in Material Science and Analytical Chemistry
The unique photophysical properties of the acridinone scaffold are being harnessed for a range of innovative applications, particularly in material science and analytical chemistry.
In material science, acridinone derivatives are emerging as highly promising materials for Organic Light-Emitting Diodes (OLEDs). nih.govhhu.de They can function as host materials for green and blue phosphorescent and thermally activated delayed fluorescent (TADF) emitters. nih.govresearchgate.net The rigid and highly twisted structures that can be achieved by linking acridinone to other moieties, such as carbazole, lead to good thermal stability and balanced charge-transporting properties. nih.gov This results in OLED devices with high efficiency and, crucially, low efficiency roll-off at high brightness, a major challenge in the field. nih.govrsc.org Acridones are particularly noted as promising deep-blue emitters, which are currently a bottleneck in OLED display technology. hhu.de
In analytical chemistry, the fluorescence of acridinones is the basis for developing novel chemical sensors and probes. mdpi.comnih.gov By functionalizing the acridinone core with specific recognition units, sensors for various analytes can be designed. For example, acridinone derivatives with hydrogen-bond donor groups have been shown to act as anion receptors. nih.gov Furthermore, probes for biologically important species like nitric oxide (NO) have been developed, where the reaction with the analyte triggers a significant increase in fluorescence intensity. mdpi.com These probes are valuable tools for biological imaging, allowing for the monitoring of analyte concentrations in living cells. nih.govmdpi.comrsc.org
| Application Area | Specific Use | Key Property Utilized | Example | Reference(s) |
| Material Science (OLEDs) | Host materials, Emitters | High triplet energy, thermal stability, balanced charge transport. | Green PhOLEDs with low efficiency roll-off. | nih.gov, hhu.de, researchgate.net, google.com |
| Analytical Chemistry (Sensors) | Fluorescent probes for ions and small molecules. | Analyte-induced change in fluorescence (turn-on/turn-off). | Probes for Fe³⁺ and nitric oxide (NO). | mdpi.com, nih.gov, nih.gov |
| Bioimaging | Probes for monitoring cellular processes. | Cell permeability, fluorescence response to biological analytes. | Dynamic monitoring of intracellular polarity and viscosity. | nih.gov, rsc.org |
Design Principles for Next-Generation Acridinone-Based Functional Molecules
The design of future acridinone-based molecules will be guided by a sophisticated understanding of structure-property relationships. nih.gov The goal is to create functional molecules where specific chemical features translate directly into desired performance characteristics, whether for electronic devices or biological applications.
A key design principle involves modulating the electronic properties by introducing donor and acceptor groups. nih.gov For this compound, the chlorine atom acts as a weak electron-withdrawing group, while the N-phenyl group's electronic contribution can be tuned by substitution. The core acridinone itself contains an electron-donating amino group and an electron-accepting carbonyl group, establishing an intrinsic donor-acceptor character. nih.gov Fine-tuning this electronic landscape is critical for controlling the HOMO/LUMO energy levels, which in turn dictates the emission color and efficiency in OLEDs and the redox potential for photocatalysis.
Another important principle is the control of molecular architecture to manage intermolecular interactions and excited-state dynamics. Creating highly twisted and rigid structures, for example by introducing bulky substituents or linking to other planar systems like carbazole, can suppress non-radiative decay pathways and minimize aggregation-caused quenching. nih.gov This is crucial for achieving high quantum yields in both solution and the solid state, a prerequisite for efficient OLEDs and bright fluorescent probes. nih.govresearchgate.net
For applications in analytical and biological chemistry, the design must incorporate water solubility and biocompatibility. mdpi.comnih.gov This can be achieved by introducing hydrophilic groups, such as carboxylic acids or polyethylene (B3416737) glycol chains, onto the acridinone scaffold. rsc.orgmdpi.com Furthermore, specific binding sites (e.g., o-diamine for NO sensing) must be integrated into the fluorophore without disrupting its desirable photophysical properties. mdpi.com The development of such targeted, multifunctional acridinone systems represents a major frontier in the field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
